molecular formula C14H22O5 B1667522 Bis-propargyl-PEG5 CAS No. 159428-42-9

Bis-propargyl-PEG5

Cat. No. B1667522
M. Wt: 270.32 g/mol
InChI Key: FCPHAZIYRMYSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-propargyl-PEG5 is a crosslinker containing propargyl groups at both ends . The propargyl groups react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry to form stable triazole linkages . It is reagent grade and used for research purposes .


Synthesis Analysis

Bis-propargyl-PEG5 is used for the synthesis of carbohydrate receptors (SCRs) with anti-Zika activity . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Molecular Structure Analysis

Bis-propargyl-PEG5 is a crosslinker containing two propargyl groups at each terminal end . The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . The hydrophilic PEG spacer increases solubility in aqueous media .


Physical And Chemical Properties Analysis

Bis-propargyl-PEG5 is a liquid . It is soluble in water and has a molecular weight of 270.3 g/mol .

Scientific Research Applications

  • Synthesis of Propargyl Derivatives

    • Field : Organic Chemistry
    • Application : The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
    • Method : The synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
    • Results : The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
  • Bis-PEG5-NHS Ester Applications

    • Field : Biotechnology
    • Application : Bis-PEG5-NHS ester finds diverse applications across in vivo and in vitro studies, encompassing drug delivery, tissue engineering, gene therapy, and elucidating the mechanisms of action of different drugs and compounds .
    • Method : The mechanism of action of Bis-PEG5-NHS ester revolves around its capacity to form covalent bonds with other molecules .
    • Results : This compound is used in a wide range of studies due to its ability to form covalent bonds with other molecules .
  • Crosslinker in Drug Delivery

    • Field : Pharmaceutical Sciences
    • Application : Bis-propargyl-PEG5 can act as a crosslinker in drug delivery systems . The propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages .
    • Method : The hydrophilic PEG spacer increases solubility in aqueous media, which is beneficial for drug delivery applications .
    • Results : The use of Bis-propargyl-PEG5 in drug delivery systems can potentially improve the delivery efficiency and therapeutic effect of drugs .
  • PEGylation of Proteins

    • Field : Biochemistry
    • Application : Polyethylene glycol (PEG) is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins . Bis-propargyl-PEG5, as a PEG derivative, could potentially be used for PEGylation of proteins .
    • Method : The PEGylation process involves the covalent attachment of PEG to proteins, which can improve their stability and solubility .
    • Results : PEGylated proteins often exhibit enhanced therapeutic properties, including increased circulating half-life, improved drug efficacy, and reduced immunogenicity .
  • Proteomics Research

    • Field : Proteomics
    • Application : Bis-propargyl-PEG5 can be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
    • Method : The specific methods of application would depend on the specific context of the research .
    • Results : The outcomes obtained would also depend on the specific context of the research .
  • Crosslinking Reagent

    • Field : Biochemistry
    • Application : Bis-propargyl-PEG5 can be used as a crosslinking reagent . Crosslinking reagents are used to create covalent bonds between functional groups of proteins or other macromolecules .
    • Method : The propargyl groups of Bis-propargyl-PEG5 can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages .
    • Results : The use of Bis-propargyl-PEG5 as a crosslinking reagent can potentially improve the stability and functionality of the crosslinked macromolecules .

Safety And Hazards

Bis-propargyl-PEG5 may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this substance .

Future Directions

Bis-propargyl-PEG5 is used for the synthesis of carbohydrate receptors (SCRs) with anti-Zika activity . This suggests potential future directions in the development of treatments for Zika and other similar diseases.

properties

IUPAC Name

3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O5/c1-3-5-15-7-9-17-11-13-19-14-12-18-10-8-16-6-4-2/h1-2H,5-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPHAZIYRMYSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-propargyl-PEG5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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